3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 872319-72-7 . It has a molecular weight of 208.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8N2O4/c1-4-5(9(13)14)6-7(15-4)10-3-11(2)8(6)12/h3H,1-2H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.17 . It’s a solid in its physical form .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrimidine derivatives, including variations like 3,6-dimethylpyrimidine-5-carboxylic acids, has been a subject of interest due to their wide range of biological activities. For instance, the study by Kress (1994) on the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids highlighted the regioselective covalent hydration at the 2- and 4-ring positions of these compounds, indicating their unique chemical behavior and potential for further chemical modifications (Kress, 1994).
Crystal Structure and Co-crystal Design
Research into the crystal structure and co-crystal design involving pyrimidine derivatives has provided insights into the molecular interactions and potential applications of these compounds in materials science. A study by Rajam et al. (2018) prepared and characterized cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, revealing the importance of hydrogen bonding and halogen bonding in the formation of stable crystal structures (Rajam et al., 2018).
Biological Activities
The exploration of biological activities of pyrimidine derivatives is a significant area of research. The study of ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate by Zavodnik et al. (2005) is part of this exploration, showing a spectrum of biological activities and highlighting the potential pharmaceutical applications of these compounds (Zavodnik et al., 2005).
Quantum Chemical Studies
Quantum chemical studies provide a deeper understanding of the electronic structure and reactivity of pyrimidine derivatives. Mamarakhmonov et al. (2016) conducted a study on the peculiarities of reactions with nitrating agents of some carboxylic acids of the thieno[2,3-d]pyrimidin-4-one series, offering insights into the factors governing the direction of these reactions, which is crucial for designing new compounds with desired properties (Mamarakhmonov et al., 2016).
Properties
IUPAC Name |
3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-4-5(9(13)14)6-7(15-4)10-3-11(2)8(6)12/h3H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWTYGNZDXWHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CN(C2=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.